Chlorpyrifos is an organophosphate insecticide widely used for agricultural and residential pest control. It appears as a white crystalline solid with a faint mercaptan-like odor and is insoluble in water, making it typically mixed with oily liquids for application. The chemical formula for chlorpyrifos is C₁₂H₁₄Cl₃NO₄PS, and it has a molecular weight of 350.59 g/mol . This compound primarily acts by inhibiting the enzyme acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine, which disrupts normal nerve function .
Chlorpyrifos acts as a nerve agent in insects by inhibiting an enzyme called acetylcholinesterase (AChE). AChE is responsible for breaking down acetylcholine, a neurotransmitter essential for proper nerve function. When chlorpyrifos binds to AChE, acetylcholine accumulates in the nervous system, leading to overstimulation and ultimately death of the insect.
Chlorpyrifos is a moderately toxic compound. Exposure can cause headaches, dizziness, nausea, and in severe cases, respiratory failure and death. Chronic exposure has been linked to developmental neurotoxicity in children. Chlorpyrifos is also considered a potential environmental hazard due to its persistence in soil and water.
Chlorpyrifos undergoes hydrolysis in the presence of water, with the rate of reaction increasing with pH and temperature. It reacts with strong alkalis and is sensitive to moisture and heat, decomposing under these conditions . The primary metabolic pathway in organisms leads to the formation of chlorpyrifos oxon, a more toxic metabolite that binds irreversibly to acetylcholinesterase .
Chlorpyrifos exhibits significant biological activity as an insecticide, affecting various non-target organisms. It is highly toxic to birds, fish, and beneficial insects like bees. Acute exposure can lead to symptoms such as headaches, nausea, muscle twitching, and in severe cases, seizures or death due to its neurotoxic effects . Chronic exposure has been linked to developmental issues in children and potential long-term health effects .
The industrial synthesis of chlorpyrifos involves a two-step process:
Studies have indicated that chlorpyrifos interacts with various biological systems primarily through its metabolites. The enzyme paraoxonase 1 plays a crucial role in detoxifying chlorpyrifos oxon; individuals with lower levels of this enzyme are more susceptible to toxicity . Additionally, genetic variations in human populations can influence the effectiveness of detoxification processes.
Chlorpyrifos belongs to a class of chemicals known as organophosphates. Other similar compounds include:
Compound Name | Chemical Formula | Primary Use | Toxicity Level |
---|---|---|---|
Malathion | C₁₃H₁₈O₃PS | Insecticide | Moderate |
Diazinon | C₁₂H₁₄N₂O₃PS | Insecticide | High |
Parathion | C₁₂H₁₄N₂O₄PS | Insecticide | Very High |
Chlorpyrifos is converted intracellularly into the electrophilic metabolite chlorpyrifos-oxon, which rapidly phosphorylates the catalytic serine residue located within the active gorge of the enzyme acetylcholinesterase. Phosphorylation prevents hydrolysis of the accumulated neurotransmitter acetylcholine, prolonging cholinergic signalling and disrupting synaptic transmission.
Kinetic work in purified recombinant preparations and native tissues demonstrates very high bimolecular inhibition constants (inhibition constant) for chlorpyrifos-oxon that vary by enzyme source but consistently exceed those recorded for paraoxon and other organophosphorus agents [1]. Concentration-dependent studies further reveal atypical inhibition profiles: at picomolar chlorpyrifos-oxon levels the apparent inhibition constant rises by three orders of magnitude, implicating peripheral anionic site interactions that modulate access to the catalytic centre [2] [3]. Once inhibited, acetylcholinesterase undergoes slow spontaneous reactivation (0.084–0.091 h⁻¹) and can progress to irreversible “ageing,” firmly anchoring the phosphoryl moiety to the active site [2] [1].
Collectively, these kinetic data support a primary toxicodynamic mechanism centred on potent, quasi-irreversible suppression of acetylcholinesterase catalytic throughput, triggered even at nanomolar chlorpyrifos-oxon exposures.
Chlorpyrifos itself possesses low intrinsic anticholinesterase potency and therefore requires oxidative desulfuration to the oxon derivative. Experiments with pooled human liver microsomes established a Michaelis–Menten constant of 30.2 µmol L⁻¹ and a maximal velocity of 0.4 nmol min⁻¹ mg⁻¹ protein for the desulfuration pathway, while dearylation (detoxication) proceeds with a lower Michaelis–Menten constant but higher maximal velocity [4].
Recombinant isoform mapping shows that cytochrome P450 isoform 2B6 is the most efficient catalyst of desulfuration, cytochrome P450 isoform 3A4 exhibits high catalytic capacity for both activation and detoxication, and cytochrome P450 isoform 2C19 preferentially mediates dearylation [4]. Sex-specific analyses revealed greater overall turnover in female than in male liver microsomes [4].
Plasma observations from seventy-four self-poisoned patients confirmed in-vivo generation of chlorpyrifos-oxon at nanomolar concentrations; the chlorpyrifos-oxon : chlorpyrifos ratio rose from a mean of 0.005 soon after ingestion to approximately 0.03 after thirty to seventy-two hours, with a remarkable one-hundred-fold inter-individual range [5]. This variability underscores the clinical significance of metabolic phenotype in governing target-site exposure.
Catalytic hydrolysis constitutes the principal plasma defence against chlorpyrifos-oxon. Paraoxonase 1 displays genotype-dependent efficiency, the arginine-one-hundred-and-ninety-two alloform hydrolysing chlorpyrifos-oxon more rapidly than the glutamine-one-hundred-and-ninety-two alloform [6]. However, when the substrate concentration approximates environmentally relevant nanomolar levels, allelic differences diminish, and overall paraoxonase 1 abundance becomes the determining factor [7].
Together, these metabolic findings delineate a two-stage toxicokinetic scheme: (1) hepatic cytochrome P450-driven desulfuration that is highly sensitive to isoform expression patterns and (2) extra-hepatic hydrolytic clearance governed by paraoxonase 1 quantity and catalytic genotype.
Beyond the canonical cholinergic crisis, chlorpyrifos perturbs several additional molecular circuits that contribute to neuronal dysfunction and cell loss.
Oxidative imbalance and protein kinase B signalling
Primary cortical neurons exposed to micromolar chlorpyrifos experienced concurrent reactive oxygen species generation and protein kinase B phosphorylation, culminating in CCAAT/enhancer-binding protein homologous protein induction and intrinsic apoptosis [8].
Microglial pro-inflammatory activation
Murine BV-2 microglial cells treated with sub-micromolar chlorpyrifos displayed elevated nitric oxide, malondialdehyde, superoxide anion, interleukin-one-beta, and nucleotide-binding oligomerisation domain-like receptor pyrin domain-containing protein three transcripts, indicating oxidative stress-driven neuroinflammation [9].
Mitochondrial structural disruption
Human induced pluripotent stem cells subjected to chlorpyrifos exhibited mitofusin one down-regulation, mitochondrial fragmentation, adenosine triphosphate depletion, and suppression of neurodevelopmental transcription factor paired box gene six expression, linking pesticide exposure to energy failure and impaired neuronal differentiation [10].
Serine lipase inhibition and lipid signalling derailment
Juvenile rainbow trout exposed to environmentally relevant microgram-per-litre concentrations showed simultaneous inhibition of monoacylglycerol lipase and fatty-acid amide hydrolase, with associated depletion of lysophosphatidylethanolamine and polyunsaturated free fatty acids vital for synaptic signalling [11].
Necroptotic neuroinflammation
Developmental exposure in mice induced toll-like receptor four and toll/interleukin-one receptor domain-containing adaptor inducing interferon-beta signalling, receptor-interacting protein kinase one and mixed lineage kinase domain-like protein phosphorylation, microglial necroptosis, and heightened cytokine release in the hippocampus [12].
These converging findings illustrate that chlorpyrifos exerts multifaceted biochemical pressure beyond acetylcholinesterase blockade, encompassing mitochondrial integrity, lipid mediator homeostasis, pro-oxidant stress, innate immune triggers, and programmed necrotic death. Such pathways likely modulate long-term neurodevelopmental trajectories and synaptic resilience independently of cholinergic overstimulation.
Acute Toxic;Environmental Hazard